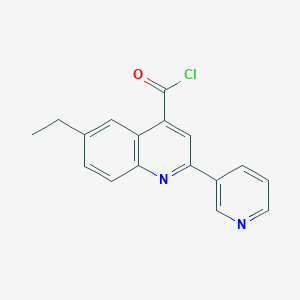

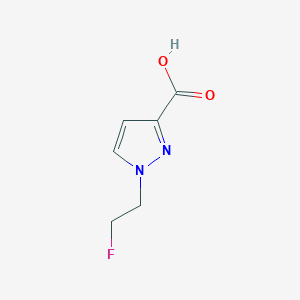

![molecular formula C11H7ClF2N2O B3027049 苯胺,4-[(2-氯-4-吡啶基)氧基]-2,5-二氟- CAS No. 1225278-65-8](/img/structure/B3027049.png)

苯胺,4-[(2-氯-4-吡啶基)氧基]-2,5-二氟-

描述

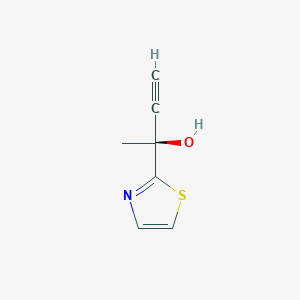

The compound "Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-" is a chemically synthesized molecule that features a benzenamine backbone with specific substituents that include a pyridinyl group, chlorine, and fluorine atoms. The presence of these substituents suggests that the compound could exhibit unique chemical and physical properties, making it potentially useful in various applications, such as the development of pharmaceuticals or materials with specific optical properties.

Synthesis Analysis

The synthesis of related benzenamine derivatives often involves catalytic processes or condensation reactions. For instance, the oxidative condensation of benzylamines with acetophenones can yield trisubstituted pyridines, which are structurally related to the target compound . Additionally, the synthesis of benzenamine derivatives with antifungal properties has been reported, where the introduction of pyridinyl and other substituents is crucial for biological activity . These methods could potentially be adapted for the synthesis of "Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-".

Molecular Structure Analysis

The molecular structure of benzenamine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the crystal structure of a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, has been determined, showing that molecules can be linked via hydrogen bonds . Such structural analyses are essential for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Benzenamine derivatives can participate in a range of chemical reactions, including those that lead to the formation of antifungal agents or the generation of noninnocent ligands in coordination compounds . The specific substituents on the benzenamine core can significantly influence the reactivity and the types of chemical transformations that the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine derivatives are influenced by their molecular structure. For example, selectively fluorinated compounds based on the pyridylethynyl group have been studied for their optical properties and phase behavior . Similarly, the synthesis and characterization of Schiff bases derived from benzenamine have provided insights into their spectroscopic properties and electronic structure . The introduction of a trifluoromethoxy group into a benzenamine derivative has also been explored, with the reaction conditions optimized for high yield .

科学研究应用

晶体结构分析

- 3-氯-4-(3,3-二氯烯丙氧基)苯胺的晶体结构:这项研究重点是与苯胺相关的化合物的晶体结构,揭示了其正交晶系空间群和晶胞参数。此类分析对于理解相关化合物的分子和晶体结构至关重要 (杨等人,2010)。

合成和化学性质

- 4-氯-2,2-二氟[1,3]二噁杂[4,5-c]吡啶的合成:这项研究首次合成了 2,2-二氟苯并二噁杂的 5-氮杂衍生物,这对于理解苯胺等类似化合物的合成途径至关重要 (卡塔拉尼等人,2010)。

化学反应和改性

- 吡啶酞酮。七:这项研究调查了与苯胺在结构上相关的 2-(1,4-二氢 4-吡啶亚甲基)茚满-1,3-二酮的合成,并探讨了它们的抗炎活性 (勒布洛瓦等人,1987)。

在腐蚀抑制中的应用

- 席夫碱的腐蚀抑制行为:一项关于从类似于苯胺的化合物衍生的席夫碱的腐蚀抑制行为的研究证明了它们在腐蚀性环境中保护金属表面的潜力 (穆尔穆等人,2019)。

抗氧化活性

- 二取代 1,3,4-恶二唑的抗氧化活性:对与苯胺相关的衍生物的抗氧化活性进行研究,突出了这些化合物在自由基清除应用中的潜力 (马赫什瓦里等人,2011)。

农业应用

- 在减少耕作系统中控制强生草:研究了与苯胺相关的化合物在农业环境中控制杂草生长的功效,证明了它们在作物保护中的潜在用途 (兰格迈尔和维特,1986)。

电化学研究

- 基于苯胺衍生物的导电聚合物:这项研究探索了基于类似于苯胺的衍生物的聚合物的电化学合成和性质,强调了它们在电子应用中的潜力 (伊尔迪兹等人,2008)。

作用机制

Mode of Action

The mode of action of this compound involves a two-step mechanism characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This type of reaction is common in aromatic compounds and is influenced by the presence of electron-withdrawing groups .

属性

IUPAC Name |

4-(2-chloropyridin-4-yl)oxy-2,5-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O/c12-11-3-6(1-2-16-11)17-10-5-7(13)9(15)4-8(10)14/h1-5H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOHGIBWMNXIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213643 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225278-65-8 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225278-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

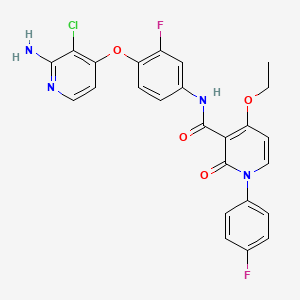

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

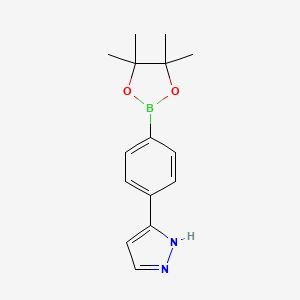

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

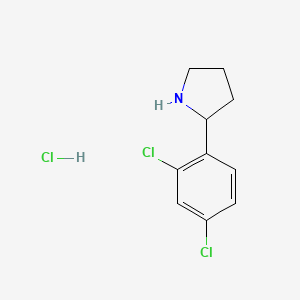

![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)